molecular formula C12H18Br2Si B12588111 Silane, (2,6-dibromophenyl)triethyl- CAS No. 650598-46-2

Silane, (2,6-dibromophenyl)triethyl-

Cat. No.: B12588111
CAS No.: 650598-46-2
M. Wt: 350.16 g/mol
InChI Key: YEBAJRWBSFLCOW-UHFFFAOYSA-N
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Description

Silane, (2,6-dibromophenyl)triethyl- is an organosilicon compound with the molecular formula C12H18Br2Si and a molecular weight of 350.168. This compound is characterized by the presence of a silicon atom bonded to a 2,6-dibromophenyl group and three ethyl groups. It is commonly used in various chemical reactions and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (2,6-dibromophenyl)triethyl- typically involves the reaction of triethylsilane with 2,6-dibromophenyl chloride in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a temperature range of 60-80°C and stirred for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of Silane, (2,6-dibromophenyl)triethyl- follows a similar synthetic route but on a larger scale. The reaction is conducted in a reactor equipped with temperature control and stirring mechanisms. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Silane, (2,6-dibromophenyl)triethyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Silane, (2,6-dibromophenyl)triethyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation and reduction reactions.

    Biology: Employed in the modification of biomolecules for various biochemical studies.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives

Mechanism of Action

The mechanism of action of Silane, (2,6-dibromophenyl)triethyl- involves the reactivity of the silicon-hydrogen bond. In hydrosilylation reactions, the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds, forming new carbon-silicon bonds. In reduction reactions, the silicon-hydrogen bond donates hydrogen atoms to reduce various organic functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, (2,6-dibromophenyl)triethyl- is unique due to the presence of the 2,6-dibromophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other silanes may not be as effective .

Properties

CAS No.

650598-46-2

Molecular Formula

C12H18Br2Si

Molecular Weight

350.16 g/mol

IUPAC Name

(2,6-dibromophenyl)-triethylsilane

InChI

InChI=1S/C12H18Br2Si/c1-4-15(5-2,6-3)12-10(13)8-7-9-11(12)14/h7-9H,4-6H2,1-3H3

InChI Key

YEBAJRWBSFLCOW-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C1=C(C=CC=C1Br)Br

Origin of Product

United States

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